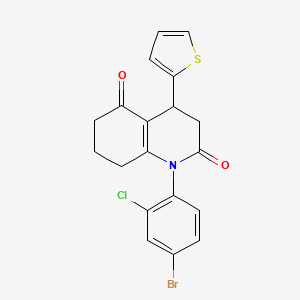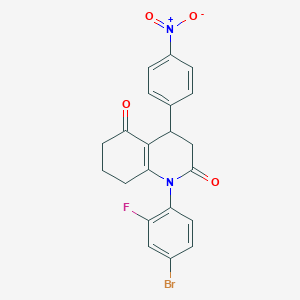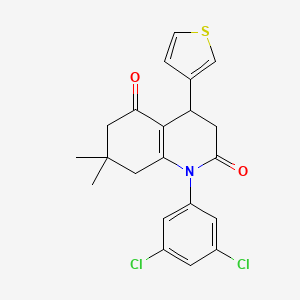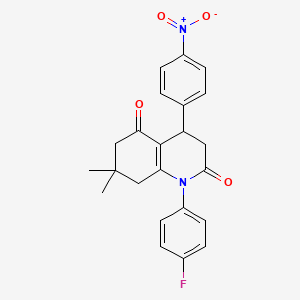![molecular formula C24H31NO3 B4300914 3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B4300914.png)
3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acid
Übersicht
Beschreibung
3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acid, commonly known as TTA, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. TTA is a potent and selective PPARα agonist that has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and inflammation.
Wirkmechanismus
TTA exerts its biological effects by binding to and activating 3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acidα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of 3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acidα by TTA leads to the transcriptional activation of target genes involved in fatty acid oxidation, ketone body production, and lipid transport, resulting in improved lipid and glucose metabolism. In addition, TTA has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
TTA has been shown to have various biochemical and physiological effects, including improved lipid and glucose metabolism, reduced inflammation, and inhibition of tumor growth. In animal models, TTA has been shown to improve insulin sensitivity, reduce plasma triglycerides and cholesterol levels, and decrease hepatic steatosis. In cancer models, TTA has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In inflammation models, TTA has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
TTA has several advantages as a research tool, including its high potency and selectivity for 3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acidα, its ability to modulate various signaling pathways, and its potential therapeutic applications in various diseases. However, TTA also has some limitations, including its potential toxicity at high doses, its limited solubility in aqueous solutions, and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for research on TTA, including the development of more potent and selective 3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acidα agonists, the identification of novel signaling pathways modulated by TTA, and the evaluation of TTA in human clinical trials for various diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of TTA and to identify potential biomarkers for monitoring its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
TTA has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, TTA has been shown to improve insulin sensitivity, reduce plasma triglycerides and cholesterol levels, and decrease hepatic steatosis. In cancer, TTA has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In inflammation, TTA has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-23(2,3)18-11-7-16(8-12-18)20(15-21(26)27)25-22(28)17-9-13-19(14-10-17)24(4,5)6/h7-14,20H,15H2,1-6H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXVSMAWZRFGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-3-{[(4-tert-butylphenyl)carbonyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-chlorobenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B4300843.png)
![7-chloro-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4300848.png)
![3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B4300857.png)
![3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B4300860.png)
![3-(4-tert-butylphenyl)-3-{[(2-chlorophenoxy)acetyl]amino}propanoic acid](/img/structure/B4300883.png)


![7,7-dimethyl-4-phenyl-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4300887.png)
![dimethyl 5-amino-7-(2-fluorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300891.png)


![1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B4300923.png)
![1-C-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B4300927.png)
![7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate](/img/structure/B4300930.png)